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Compound of Interest

Compound Name: Ziyuglycoside I

Cat. No.: B568928 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Ziyuglycoside I and Ziyuglycoside II are two major triterpenoid saponins isolated from the

medicinal plant Sanguisorba officinalis L. Both compounds have garnered significant interest in

the scientific community for their diverse and potent biological activities. This guide provides a

comprehensive comparison of their known biological effects, supported by experimental data,

detailed protocols, and visual representations of their mechanisms of action.

Overview of Biological Activities
Ziyuglycoside I and Ziyuglycoside II, while structurally similar, exhibit distinct and sometimes

overlapping biological activities. Ziyuglycoside I is particularly noted for its anti-wrinkle and

osteogenic properties, while Ziyuglycoside II has been more extensively studied for its

anticancer and immunomodulatory effects. Notably, Ziyuglycoside II is also a metabolite of

Ziyuglycoside I.[1][2] A study on their pharmacokinetics in rats revealed that Ziyuglycoside II
has a higher oral bioavailability (4.6%) compared to Ziyuglycoside I (2.6%).[3][4]

Anticancer Activity
Both Ziyuglycoside I and Ziyuglycoside II have demonstrated significant anticancer

properties against various cancer cell lines. However, their mechanisms of action and the

specific cancer types they target appear to differ.

Ziyuglycoside I

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b568928?utm_src=pdf-interest
https://www.benchchem.com/product/b568928?utm_src=pdf-body
https://www.benchchem.com/product/b568928?utm_src=pdf-body
https://www.benchchem.com/product/b568928?utm_src=pdf-body
https://www.benchchem.com/product/b568928?utm_src=pdf-body
https://www.benchchem.com/product/b568928?utm_src=pdf-body
https://www.benchchem.com/product/b568928?utm_src=pdf-body
https://www.benchchem.com/product/b568928?utm_src=pdf-body
https://www.benchchem.com/product/b568928?utm_src=pdf-body
https://www.researchgate.net/figure/Ziyuglycoside-II-inhibits-colorectal-cancer-cells-proliferation-both-in-vitro-and-in_fig1_345010984
https://www.researchgate.net/publication/332657645_Ziyuglycoside_II_induces_caspases-dependent_and_caspases-independent_apoptosis_in_human_colon_cancer_cells
https://www.benchchem.com/product/b568928?utm_src=pdf-body
https://www.benchchem.com/product/b568928?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38463657/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10923622/
https://www.benchchem.com/product/b568928?utm_src=pdf-body
https://www.benchchem.com/product/b568928?utm_src=pdf-body
https://www.benchchem.com/product/b568928?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b568928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ziyuglycoside I has shown efficacy against cervical and breast cancer cells. In cervical

cancer, it has been found to inhibit cell proliferation and migration, block cell cycle progression,

and induce apoptosis.[5] In vivo studies using a nude mouse transplantation model with HeLa

cells showed that Ziyuglycoside I significantly inhibited tumor growth.[5] The underlying

mechanism is believed to be the regulation of the MAPK signaling pathway.[5] In triple-negative

breast cancer (TNBC) cells (MDA-MB-231), Ziyuglycoside I induces G2/M phase cell cycle

arrest and apoptosis through both intrinsic (mitochondrial-initiated) and extrinsic (Fas/FasL-

initiated) pathways, which are likely mediated by p53.[6][7]

Ziyuglycoside II
Ziyuglycoside II has a broader reported spectrum of anticancer activity, with demonstrated

effects against breast, colorectal, and various other digestive system cancers, as well as

osteosarcoma.[1][8][9] In human breast carcinoma cells (MDA-MB-435), it inhibits growth by

inducing cell cycle arrest at the G0/G1 and S phases and promoting apoptosis via a

mitochondria-dependent pathway, which is associated with an increase in reactive oxygen

species (ROS).[10][11] In MCF-7 and MDA-MB-231 breast cancer cells, Ziyuglycoside II
induces G2/M phase arrest and apoptosis through a ROS-dependent JNK activation pathway.

[12] For colorectal cancer cells, it has been shown to trigger both apoptosis and autophagy.[1]

Furthermore, in human colon cancer cells, it can induce both caspase-dependent and caspase-

independent apoptosis.[2] In osteosarcoma cells, Ziyuglycoside II induces G0/G1 cell cycle

arrest and apoptosis by upregulating ESRRG and activating p53-mediated signaling pathways.

[13]

Quantitative Comparison of Anticancer Activity
Compound Cell Line Cancer Type IC50 Value Reference

Ziyuglycoside I MDA-MB-231
Triple-Negative

Breast Cancer
13.96 µM (24h) [7]

Ziyuglycoside II MDA-MB-435
Breast

Carcinoma
5.92 µM (24h) [10]
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Both compounds are known to possess anti-inflammatory properties, a traditional use of

Sanguisorba officinalis.

Ziyuglycoside I
While general anti-inflammatory activity is attributed to Ziyuglycoside I, specific mechanistic

studies directly comparing it to Ziyuglycoside II are limited.

Ziyuglycoside II
Ziyuglycoside II has demonstrated anti-inflammatory and antioxidant properties and has been

shown to attenuate systemic inflammation in a mouse model of osteoporosis.[14] A significant

finding is its identification as a small-molecule agonist of the stimulator of interferon genes

(STING), highlighting its potential in immuno-oncology and for treating infectious diseases.[15]

It potently stimulates the IRF/IFN and NF-κB pathways.[15]

Dermatological and Anti-aging Effects
Ziyuglycoside I has been more extensively researched for its beneficial effects on the skin.

Ziyuglycoside I
It is recognized for its anti-wrinkle activity, which is attributed to its ability to increase the

expression of type I collagen in a dose-dependent manner (up to 71.3% at 50 µM) and inhibit

the activity of matrix metalloproteinases (MMPs), enzymes that degrade collagen.[16]

Osteogenic and Anti-osteoporotic Activity
Both compounds have shown potential in bone health, albeit through different investigated

mechanisms.

Ziyuglycoside I
Ziyuglycoside I promotes the differentiation and mineralization of pre-osteoblasts by

upregulating the RUNX2 transcription factor through the ERK1/2 signaling pathway.[17]
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Ziyuglycoside II has been shown to alleviate bone loss in ovariectomized (OVX) mice, a

model for postmenopausal osteoporosis. Its mechanism involves attenuating inflammatory

responses and regulating gut microbiota.[14]

Other Biological Activities
A study comparing the anti-diabetic and hepato-renal protective effects found that a chemically

modified derivative, ziyuglycoside II methyl ester, exhibited stronger anti-diabetic activity than

the original Ziyuglycoside I in a type 2 diabetes mouse model.[18]
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Experimental Protocols
Cell Viability Assay (MTT Assay)

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³

cells/well) and allowed to adhere overnight.

Treatment: Cells are treated with various concentrations of Ziyuglycoside I or

Ziyuglycoside II for a specified duration (e.g., 24, 48, 72 hours).

MTT Addition: After treatment, MTT solution (5 mg/mL in PBS) is added to each well and

incubated for 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the

formazan crystals.
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Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and

the IC50 value is calculated.

Apoptosis Assay (Annexin V-FITC/PI Staining)
Cell Treatment: Cells are treated with different concentrations of Ziyuglycoside I or

Ziyuglycoside II for a designated time.

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and

resuspended in binding buffer.

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and

the mixture is incubated in the dark at room temperature for 15 minutes.

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-

positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive

cells are late apoptotic.

Western Blot Analysis
Protein Extraction: Following treatment with Ziyuglycoside I or II, cells are lysed to extract

total protein.

Protein Quantification: The protein concentration is determined using a BCA protein assay

kit.

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis.

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride

(PVDF) membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

against target proteins (e.g., p53, Bax, Bcl-2, caspases, MAPK family proteins) overnight at

4°C.
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Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish

peroxidase (HRP)-conjugated secondary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

Start: Cell Culture

Treatment with
Ziyuglycoside I or II

viability apoptosis western_blot

ic50 apoptosis_quant pathway_analysis

Click to download full resolution via product page

Conclusion
Ziyuglycoside I and Ziyuglycoside II are promising natural compounds with a range of

therapeutic potentials. While Ziyuglycoside I shows significant promise in dermatology and

bone regeneration, Ziyuglycoside II exhibits a broader and potent anticancer and

immunomodulatory profile. The direct comparative data is still emerging, and further side-by-

side studies are warranted to fully elucidate their relative potencies and therapeutic advantages

for specific conditions. The information presented in this guide serves as a valuable resource

for researchers to inform future studies and drug development efforts centered on these two

fascinating molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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